n-Propyl-2-pyridylmethanimine

ATRP styrene polymerization catalyst solubility

n‑Propyl‑2‑pyridylmethanimine (CAS 4206‑52‑4) is a bidentate N‑donor ligand belonging to the N‑alkyl‑2‑pyridylmethanimine family, primarily employed as a copper(I)‑complexing agent in Atom Transfer Radical Polymerization (ATRP) and Reverse ATRP (RATRP) [3.0.CO;2-0" target="_blank">1]. It readily forms tetrahedral [Cu(ligand)₂]⁺ complexes that mediate controlled/living radical polymerization of methacrylates, styrene, and acrylates [3.0.CO;2-0" target="_blank">1].

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
CAS No. 4206-52-4
Cat. No. B14158812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Propyl-2-pyridylmethanimine
CAS4206-52-4
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCCCN=CC1=CC=CC=N1
InChIInChI=1S/C9H12N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7-8H,2,6H2,1H3
InChIKeyCWKYKJQWSSZVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Propyl-2-pyridylmethanimine (CAS 4206-52-4): A Cost‑Effective N‑Donor Ligand for Controlled Radical Polymerization – Selection Guide for Research Procurement


n‑Propyl‑2‑pyridylmethanimine (CAS 4206‑52‑4) is a bidentate N‑donor ligand belonging to the N‑alkyl‑2‑pyridylmethanimine family, primarily employed as a copper(I)‑complexing agent in Atom Transfer Radical Polymerization (ATRP) and Reverse ATRP (RATRP) [1]. It readily forms tetrahedral [Cu(ligand)₂]⁺ complexes that mediate controlled/living radical polymerization of methacrylates, styrene, and acrylates [1][2]. Commercial availability from major suppliers such as Sigma‑Aldrich and the straightforward synthesis via condensation of 2‑pyridinecarboxaldehyde with n‑propylamine make it an accessible entry point into pyridylmethanimine‑based ATRP catalyst systems [3].

Why n‑Propyl‑2‑pyridylmethanimine Cannot Be Indiscriminately Replaced by Other N‑Alkyl‑2‑pyridylmethanimine Ligands


The N‑alkyl‑2‑pyridylmethanimine ligand family is not interchangeable because the alkyl chain length directly governs catalyst solubility, which in turn dictates both the rate of polymerization and the degree of control over molecular weight and polydispersity [1]. The n‑propyl derivative occupies a distinct performance position: its Cu(I) complex is less soluble in non‑polar media than longer‑chain analogues, making catalyst homogeneity the primary differentiating factor that determines whether a polymerization proceeds with living character or degenerates into uncontrolled free‑radical propagation [1].

Head‑to‑Head Evidence: Quantified Performance Differences Between n‑Propyl‑2‑pyridylmethanimine and Close Comparators in ATRP and RATRP


Styrene Polymerization: n‑Propyl Ligand Requires Higher Temperature to Match the Rate Achieved by n‑Pentyl and n‑Octyl Analogues

In a direct head‑to‑head study of styrene polymerization catalyzed by CuBr/N‑n‑alkyl‑2‑pyridylmethanimine, the n‑propyl derivative (ligand 3) was explicitly reported to be “not completely soluble over all temperatures,” whereas n‑pentyl (ligand 4) ensured a homogeneous reaction mixture [1]. At 110 °C, the n‑pentyl system reached 36 % conversion in 12 h; the n‑propyl system, under identical conditions, required the same 12 h to reach only 36 % conversion, and its slower rate at 90 °C necessitated approximately 7 days to achieve 100 % conversion [1]. Raising the temperature to 130 °C with the n‑propyl ligand achieved 90 % conversion in 7 h, but at the cost of increased polydispersity (PDI = 1.32) versus 1.17 at 110 °C [1].

ATRP styrene polymerization catalyst solubility

MMA Polymerization: n‑Propyl Ligand Delivers PDI = 1.20 at 90 °C—Controlled Polymerization Without Ultra‑Low Dispersity but With Easier Ligand Removal

In the standardized Sigma‑Aldrich ATRP protocol for methyl methacrylate (MMA) using CuBr/N‑n‑propyl‑2‑pyridylmethanimine at 90 °C in toluene, the polymerization reached 89.3 % conversion after 300 min, yielding PMMA with Mn = 8,760 g mol⁻¹ (theoretical Mn = 8,930 g mol⁻¹) and PDI = 1.20 [1]. This PDI is higher than the best results reported for n‑pentyl (PDI ≈ 1.10–1.15 under optimized conditions), but the lower boiling point of the propyl ligand may facilitate post‑polymerization ligand removal by evaporation—a practical advantage for applications requiring metal‑free final polymers [1][2].

ATRP methyl methacrylate polydispersity

RATRP of MMA: n‑Propyl Ligand Achieves the Lowest Reported PDI (1.06) Among Four N‑Alkyl‑2‑pyridylmethanimine Ligands Tested in a Single Study

In a systematic RATRP study employing N‑n‑alkyl‑2‑pyridylmethanimine ligands 1–4 (propyl, octyl, lauryl, octadecyl) with CuBr₂ and AIBN, all four ligands produced controlled PMMA, but the n‑propyl ligand (ligand 1) yielded the lowest PDI value of 1.06 at 83 % conversion (Mn = 12,500 g mol⁻¹) when the AIBN:CuBr₂ ratio was 0.75:1 [1]. The complete series delivered PDI values of 1.24, 1.06, and 1.11 at AIBN:CuBr₂ ratios of 0.5:1, 0.75:1, and 1:1, respectively, demonstrating that the propyl‑based system is fully competitive with longer‑chain analogues under RATRP conditions [1].

RATRP methyl methacrylate reverse ATRP

Low‑Temperature ATRP: n‑Propyl Ligand Enables Controlled MMA Polymerization at Temperatures as Low as 15 °C—A Capability Not Universally Demonstrated Across All Alkyl Chain Lengths

Haddleton et al. demonstrated that CuBr/N‑n‑alkyl‑2‑pyridylmethanimine complexes can mediate controlled MMA polymerization at temperatures as low as 15 °C, with narrow polydispersities maintained, and the n‑propyl ligand was among those explicitly shown to be effective under these conditions [1]. This low‑temperature capability is a class‑level feature of pyridylmethanimine ligands, but the n‑propyl derivative is explicitly documented in the seminal work, whereas verification of this property for every alkyl chain variant is absent from the literature [1].

low‑temperature ATRP methyl methacrylate living polymerization

Facile Synthesis from Readily Available Precursors: n‑Propyl Ligand Offers Cost and Accessibility Advantages Over Longer‑Chain Analogues

n‑Propyl‑2‑pyridylmethanimine is synthesized by a straightforward condensation of 2‑pyridinecarboxaldehyde with n‑propylamine, both inexpensive commodity chemicals . In contrast, n‑octadecyl‑2‑pyridylmethanimine requires n‑octadecylamine, which is significantly more expensive per mole and may introduce solubility challenges during purification . The lower molecular weight of the propyl derivative (148.2 g mol⁻¹) versus octyl (218.3 g mol⁻¹) further reduces the mass of ligand required on a molar basis, translating to lower procurement costs for equivalent catalyst loading .

ligand synthesis cost efficiency ATRP catalyst

Evidence‑Backed Application Scenarios Where n‑Propyl‑2‑pyridylmethanimine (4206‑52‑4) Should Be Prioritized Over Analogues


Reverse ATRP (RATRP) of Methacrylates Requiring Minimized Polydispersity

In RATRP protocols where CuBr₂ is used in conjunction with AIBN, n‑propyl‑2‑pyridylmethanimine has been demonstrated to produce PMMA with the lowest reported PDI (1.06 at 83 % conversion) among four N‑alkyl‑2‑pyridylmethanimine ligands tested in a single comparative study [1]. Researchers targeting narrow‑dispersity methacrylate polymers via the RATRP mechanism should procure the propyl derivative as the first‑choice ligand candidate. [1]

Low‑Temperature ATRP of Temperature‑Sensitive or Functional Methacrylate Monomers

The CuBr/n‑propyl‑2‑pyridylmethanimine system has been explicitly validated for controlled MMA polymerization at temperatures as low as 15 °C, maintaining narrow PDI [2]. This makes it suitable for polymerizations involving thermally labile monomers, stereochemically sensitive substrates, or where energy cost reduction is a process objective. Procurement should be prioritized over bipyridine‑based systems that typically require >60 °C. [2]

Scale‑Up ATRP Workflows Where Post‑Polymerization Ligand Removal by Distillation Is Required

The n‑propyl ligand, with its lower molecular weight (148.2 g mol⁻¹) and lower boiling point relative to n‑pentyl, n‑octyl, or n‑octadecyl analogues, is more amenable to removal by vacuum distillation after polymerization [3][4]. While its PDI performance in conventional MMA ATRP (PDI = 1.20) is marginally higher than that of n‑pentyl, the operational advantage of easier ligand removal justifies its selection for industrial or gram‑scale syntheses where chromatographic purification is impractical. [3][4]

Cost‑Sensitive Screening Campaigns for ATRP Catalyst Optimization

When screening a matrix of polymerization conditions (monomer, solvent, temperature, initiator) for a new ATRP process, the low precursor cost and facile single‑step synthesis of n‑propyl‑2‑pyridylmethanimine make it the most economical member of the N‑n‑alkyl‑2‑pyridylmethanimine family . Its performance data—obtained under standardized conditions for both MMA and styrene—provide a well‑documented baseline against which more expensive analogues can be benchmarked only if necessary. [1][3]

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